3-aminophenyl sulfurofluoridate is a chemical compound that belongs to the class of sulfurofluorides, which are characterized by the presence of a sulfonyl fluoride group. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. It is synthesized through specific chemical reactions involving phenolic compounds and sulfuryl fluoride.
3-aminophenyl sulfurofluoridate can be derived from the reaction of 3-aminophenol with sulfuryl fluoride, a method that has been explored in various synthetic routes. The compound is primarily used in research contexts and may be sourced from chemical suppliers or synthesized in laboratory settings.
This compound can be classified as an organofluorine compound due to the presence of fluorine in its structure. It also falls under the category of aryl sulfates, which are compounds containing an aryl group bonded to a sulfate moiety.
The synthesis of 3-aminophenyl sulfurofluoridate typically involves the following steps:
The general procedure for synthesizing 3-aminophenyl sulfurofluoridate involves:
The molecular formula of 3-aminophenyl sulfurofluoridate is . The structure consists of an amino group attached to a phenyl ring, which is further connected to a sulfurofluoride group.
C1=CC(=C(C=C1)N)OS(=O)(=O)F
.3-aminophenyl sulfurofluoridate can participate in various chemical reactions:
The mechanism of action for 3-aminophenyl sulfurofluoridate primarily involves its interaction with biological targets such as enzymes or receptors. The fluorosulfate moiety plays a crucial role in modulating the activity of these targets through covalent bonding and inhibition mechanisms.
3-aminophenyl sulfurofluoridate has several significant applications:
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.:
CAS No.: 50815-87-7
CAS No.: 85252-29-5